molecular formula C20H15F3N4O3 B15286282 7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS No. 308353-09-5

7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B15286282
CAS No.: 308353-09-5
M. Wt: 416.4 g/mol
InChI Key: WVPSKSLAZQPAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid (CAS: 147059-72-1, also known as TROVAFLOXACIN) is a fluoroquinolone derivative with a molecular formula of C20H15F3N4O3 and a molecular weight of 416.36 g/mol . Its structure features:

  • A 1,8-naphthyridine core substituted at position 7 with a rigid 3-azabicyclo[3.1.0]hexan-6-amine group.
  • A 2,4-difluorophenyl moiety at position 1 and a carboxylic acid group at position 3, critical for antibacterial activity via DNA gyrase inhibition .
  • Fluoro substituents at positions 6 and 4-oxo, enhancing potency against Gram-negative pathogens .

Pharmacological Role As a third-generation fluoroquinolone, it exhibits broad-spectrum antibacterial activity, particularly against resistant strains like Pseudomonas aeruginosa and Escherichia coli. Its methanesulfonate salt form (CAS: 4412-91-3) is noted for enhanced stability in pharmaceutical formulations .

Properties

IUPAC Name

7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPSKSLAZQPAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861386
Record name 7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308353-09-5
Record name 7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of trovafloxacin involves several key steps. The process begins with the 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline, forming the pyrrazolidine ring. Pyrolysis results in the loss of nitrogen and the formation of the cyclopropylpyrrolidine ring. The ester group is then saponified to the corresponding carboxylic acid. This acid undergoes a Curtius rearrangement when treated with diphenylphosphoryl azide, forming a transient isocyanate. The isocyanate reacts with tert-butanol to form the tert-butoxycarbonyl-protected derivative. Catalytic hydrogenation removes the carbobenzyloxy protecting group, yielding the secondary amine. This amine displaces the more reactive fluorine at the 7-position in ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains functional groups susceptible to hydrolysis, such as esters, amides, or ketones. For example:

  • Carboxylic acid groups may participate in ester hydrolysis under basic or acidic conditions.

  • Amide bonds (if present in derivatives) could hydrolyze to form carboxylic acids or amines.

  • Fluorinated moieties might resist hydrolysis due to the electron-withdrawing effects of fluorine, stabilizing adjacent bonds.

Relevant reagents include aqueous acids/bases or enzymes like esterases. Specific conditions depend on the functional group being targeted.

Substitution Reactions

The compound’s structure enables nucleophilic aromatic substitution (SNAr) due to electron-deficient aromatic rings (e.g., naphthyridine). Key features:

  • Fluorine atoms activate positions for substitution, particularly at positions adjacent to electron-withdrawing groups.

  • Amino groups on the azabicyclo ring could act as nucleophiles or leaving groups under alkaline conditions.

Reagents may include nucleophiles (e.g., hydroxide ions), while steric hindrance from the bicyclic structure could limit reactivity.

Coupling Reactions

The synthesis of this compound likely involves coupling reactions to form peptide bonds or link structural motifs:

  • Amide bond formation : The amino group on the azabicyclo ring may react with carboxylic acids or acid chlorides to form amides.

  • Ugi or Passerini multicomponent reactions : These could assemble the naphthyridine core with the azabicyclo moiety.

Reagents such as carbodiimides (e.g., EDC/HOBt) or coupling catalysts (e.g., DCC) are commonly used in such reactions.

Ring-Forming Reactions

The azabicyclo[3.1.0]hexane ring suggests cyclization steps during synthesis:

  • Intramolecular cyclization : Formation of the bicyclic structure may involve nucleophilic attack of an amine on a carbonyl group, followed by ring closure.

  • Heck or Suzuki couplings : Could introduce substituents to the naphthyridine ring.

Conditions might include transition metal catalysts (e.g., palladium) or acidic/basic environments to facilitate cyclization.

Esterification/Amidation

The carboxylic acid group at position 3 of the naphthyridine core can undergo esterification or amidation:

  • Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., HCl).

  • Amidation : Reaction with amines or amides under coupling conditions.

Fluorine substituents may modulate the reactivity of the carboxylic acid group.

Comparison of Reaction Types

Reaction Type Key Functional Groups Involved Reagents/Conditions Citations
HydrolysisCarboxylic acid, amide, ketoneAcid/base, enzymes
SubstitutionFluorinated aromatic ringsNucleophiles (e.g., OH⁻)
CouplingAmino groups, carboxylic acidCarbodiimides, DCC
CyclizationAzabicyclo ringTransition metals
EsterificationCarboxylic acidAlcohols, acid catalysts

Research Findings and Implications

  • Pharmacological relevance : The compound’s fluorine atoms and naphthyridine core may confer antibiotic or anticancer activity, as seen in related fluoroquinolones .

  • Synthesis challenges : Multi-step reactions are required due to the complexity of the azabicyclo ring and fluorinated substituents.

  • Structural analysis : Computational models (e.g., PubChem CID 481696) aid in predicting reactivity and optimizing synthetic routes .

Further studies are needed to fully characterize its reactivity under diverse conditions and to explore its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,8-naphthyridine and fluoroquinolone classes. Below is a comparative analysis with key analogues:

Compound Name & CAS Core Structure Substituents/Modifications Key Properties Reference
TROVAFLOXACIN (147059-72-1) 1,8-Naphthyridine 3-azabicyclo[3.1.0]hexan-6-amine, 2,4-difluorophenyl Broad-spectrum activity; stable methanesulfonate salt formulation
7-Chloro-6-fluoro-1-(4-fluorophenyl)-... 1,8-Naphthyridine Chlorine at C7, 4-fluorophenyl Intermediate for anticancer drugs (HGF/c-Met inhibitors); 63.69% synthesis yield
Ecenofloxacin (162301-05-5) 1,8-Naphthyridine Cyclopropyl at C1, 3-azabicyclo[3.2.0]heptan Reduced molecular weight (372.39 g/mol); targets atypical pathogens
Compound 3FQ (hypothetical) 1,8-Naphthyridine 4-aminopiperidinyl at C7 Enhanced solubility; moderate activity against Staphylococcus aureus
Ciprofloxacin (85721-33-1) Quinoline Cyclopropyl at C1, piperazinyl at C7 First-gen fluoroquinolone; limited efficacy against resistant Gram-negatives N/A

Key Findings

Bicyclic Amine Substituents: The 3-azabicyclo[3.1.0]hexan-6-amine group in TROVAFLOXACIN confers rigidity, improving DNA gyrase binding and reducing resistance mutations compared to piperazinyl analogues like Ciprofloxacin . Ecenofloxacin’s 3-azabicyclo[3.2.0]heptan group introduces steric hindrance, enhancing activity against Mycoplasma species .

Aromatic Substituents :

  • 2,4-Difluorophenyl (TROVAFLOXACIN) vs. 4-fluorophenyl (Compound from ): The additional fluorine increases lipophilicity and membrane penetration, boosting Gram-negative coverage .

Salt Forms and Stability :

  • TROVAFLOXACIN’s methanesulfonate salt (CAS: 4412-91-3) shows superior thermal stability (80–85°C) in alcohol-based formulations compared to anhydrous forms .

Therapeutic Applications: While TROVAFLOXACIN and Ecenofloxacin target bacterial infections, the 7-chloro derivative () is repurposed for anticancer research via HGF/c-Met pathway inhibition .

Biological Activity

The compound 7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid , also known by its CAS number 147059-72-1 , is a novel fluorinated naphthyridine derivative with potential biological applications, particularly in the field of antibacterial agents. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Structure

The molecular formula of this compound is C20H15F3N4O3C_{20}H_{15}F_{3}N_{4}O_{3} with a molecular weight of 416.35 g/mol . The structure includes a naphthyridine core, which is known for its pharmacological properties.

PropertyValue
CAS Number147059-72-1
Molecular FormulaC20H15F3N4O3
Molecular Weight416.35 g/mol
PurityNot specified

Hazard Information

The compound is classified with several hazard statements indicating potential risks such as skin irritation and serious eye damage, thus requiring careful handling.

Antibacterial Activity

Recent studies have explored the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. A notable study conducted in 2023 assessed the binding affinity of several fluoroquinolone derivatives, including this compound, to bacterial DNA gyrase, a critical enzyme for bacterial replication.

Key Findings:

  • Binding Affinity : The compound exhibited significant binding affinity to DNA gyrase with a binding energy score comparable to standard fluoroquinolones such as ciprofloxacin and levofloxacin.
  • Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a broad-spectrum antibiotic .

The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of DNA gyrase. This enzyme is essential for DNA replication in bacteria, and its inhibition leads to cell death. The presence of fluorine atoms in the structure enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Study 1: In Silico Docking Analysis

A study published in October 2023 utilized molecular docking techniques to evaluate the interaction between this compound and bacterial targets. The results indicated that it has a favorable docking score (-14.0 kcal/mol), suggesting strong affinity and potential efficacy against resistant bacterial strains .

Study 2: In Vitro Efficacy

In vitro tests showed that the compound inhibited bacterial growth at concentrations as low as 2 µg/mL against Campylobacter jejuni, demonstrating its potency and providing a basis for further development as an antibiotic .

Q & A

Q. What are the key structural features of this compound, and how do they relate to its biological activity?

The compound belongs to the fluoroquinolone class, characterized by a bicyclic naphthyridine core with fluorine substitutions at positions 1 (2,4-difluorophenyl) and 6, and a 3-azabicyclo[3.1.0]hexane moiety at position 6. The fluorine atoms enhance membrane permeability and DNA gyrase/topoisomerase IV binding, while the bicyclic amine improves solubility and pharmacokinetics . Methodological validation includes X-ray crystallography to confirm stereochemistry (critical for activity) and computational docking to map interactions with bacterial enzyme targets.

Q. What synthetic strategies are used to prepare this compound?

A common route involves coupling the naphthyridine core with a pre-functionalized 3-azabicyclo[3.1.0]hexane intermediate. Ethyl ester intermediates (e.g., ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) are synthesized via cyclocondensation of difluorophenyl-substituted precursors, followed by nucleophilic substitution with the bicyclo amine . Reaction optimization often employs microwave-assisted synthesis to reduce side products.

Q. How is the compound characterized for purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV/Vis detection is used to assess purity (>98% by area normalization). Mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) resolves stereochemistry, particularly the (1α,5α,6α) configuration of the bicyclohexane moiety . Impurity profiling follows pharmacopeial guidelines, referencing standards like 6-aminopenicillanic acid for comparative analysis .

Q. What in vitro assays evaluate its antibacterial activity?

Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. The compound’s activity is benchmarked against other quinolones (e.g., ciprofloxacin), with adjustments in media (e.g., cation-adjusted Mueller-Hinton broth) to reflect physiological ion concentrations .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and yield?

Flow chemistry techniques, such as continuous-flow reactors, improve reaction control and reduce side products (e.g., dimerization of intermediates). Design of Experiments (DoE) methodologies are applied to optimize parameters like temperature, residence time, and stoichiometry, as demonstrated in analogous fluoroquinolone syntheses . Ethyl ester intermediates (e.g., ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate) are critical precursors; their synthesis benefits from fluorination via Selectfluor® reagents under inert conditions .

Q. What strategies address bacterial resistance mechanisms against this compound?

Resistance often arises from mutations in DNA gyrase (e.g., gyrA in E. coli). Advanced studies use 1. site-directed mutagenesis to map resistance hotspots and 2. co-crystallization to identify structural modifications that bypass steric hindrance. For example, the 2,4-difluorophenyl group may reduce steric clashes with mutated gyrase residues compared to bulkier substituents .

Q. How is metabolic stability assessed in preclinical studies?

Liver microsome assays (human/rat) quantify phase I metabolism (e.g., oxidation of the bicyclohexane amine). LC-MS/MS identifies metabolites, with focus on N -acetylated or glucuronidated derivatives. Comparative studies with ester prodrugs (e.g., ethyl derivatives) evaluate hydrolysis rates in plasma .

Q. What computational methods predict off-target effects or toxicity?

1. Molecular dynamics simulations assess binding to human topoisomerase II (a potential toxicity target). 2. Quantitative structure-activity relationship (QSAR) models prioritize derivatives with lower cytotoxicity. 3. ToxCast™ database screening flags structural alerts (e.g., reactive bicyclohexane intermediates) .

Q. How does stereochemistry impact pharmacological properties?

The (1α,5α,6α) configuration of the 3-azabicyclohexane moiety is critical for bacterial enzyme binding. Enantiomeric impurities (e.g., β-configuration) reduce potency by >50%, as shown in chiral HPLC-separated analogs . Synthetic protocols use chiral auxiliaries (e.g., tert-butoxycarbonyl-protected amines) to enforce stereochemical control .

Q. What formulation challenges arise due to the compound’s physicochemical properties?

Low aqueous solubility (log P ~2.5) necessitates nanoparticle encapsulation or co-crystallization with cyclodextrins. Stability studies under accelerated conditions (40°C/75% RH) monitor degradation products (e.g., decarboxylation at position 3), mitigated by lyophilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.